(3S,4S,9BR)-4-HYDROXY-3,6,9-TRIMETHYL-3H,3AH,4H,5H,9AH,9BH-AZULENO[4,5-B]FURAN-2,7-DIONE
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Overview
Description
(3S,4S,9BR)-4-HYDROXY-3,6,9-TRIMETHYL-3H,3AH,4H,5H,9AH,9BH-AZULENO[4,5-B]FURAN-2,7-DIONE is a complex organic compound characterized by its unique structure, which includes a hexahydroazulene core fused with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,9BR)-4-HYDROXY-3,6,9-TRIMETHYL-3H,3AH,4H,5H,9AH,9BH-AZULENO[4,5-B]FURAN-2,7-DIONE typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a precursor molecule under acidic or basic conditions, followed by a series of functional group modifications to introduce the hydroxy and methyl groups at specific positions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3S,4S,9BR)-4-HYDROXY-3,6,9-TRIMETHYL-3H,3AH,4H,5H,9AH,9BH-AZULENO[4,5-B]FURAN-2,7-DIONE undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the furan ring or the hexahydroazulene core.
Substitution: Functional groups on the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation reagents like bromine or chlorine can be used, followed by nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the furan ring can produce a dihydrofuran derivative.
Scientific Research Applications
(3S,4S,9BR)-4-HYDROXY-3,6,9-TRIMETHYL-3H,3AH,4H,5H,9AH,9BH-AZULENO[4,5-B]FURAN-2,7-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,4S,9BR)-4-HYDROXY-3,6,9-TRIMETHYL-3H,3AH,4H,5H,9AH,9BH-AZULENO[4,5-B]FURAN-2,7-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(3S,4S,9BR)-4-HYDROXY-3,6,9-TRIMETHYL-3H,3AH,4H,5H,9AH,9BH-AZULENO[4,5-B]FURAN-2,7-DIONE: shares similarities with other hexahydroazulene derivatives and furan-containing compounds.
Uniqueness
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Properties
IUPAC Name |
(3S,4S,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-6-4-10(17)13-8(3)15(18)19-14(13)12-7(2)5-9(16)11(6)12/h5,8,10,12-14,17H,4H2,1-3H3/t8-,10-,12?,13?,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUOZXZDDBRJEP-GPSNSKMASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC(=C3C(C2OC1=O)C(=CC3=O)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C2[C@H](CC(=C3C([C@H]2OC1=O)C(=CC3=O)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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